molecular formula C26H27NO7 B2532017 ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-41-0

ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2532017
CAS No.: 449766-41-0
M. Wt: 465.502
InChI Key: FMBJEOUIBWFREX-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic tetrahydroisoquinoline derivative characterized by:

  • Tetrahydroisoquinoline core: A six-membered aromatic ring fused to a piperidine-like structure, substituted with 6,7-dimethoxy groups.
  • Furan-2-carbonyl group: Positioned at the 2-position of the tetrahydroisoquinoline, introducing a heterocyclic aromatic moiety.
  • Ethyl 4-methoxybenzoate ester: Attached via a methoxy linker to the 1-position of the tetrahydroisoquinoline.

Properties

IUPAC Name

ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-4-32-26(29)17-7-9-19(10-8-17)34-16-21-20-15-24(31-3)23(30-2)14-18(20)11-12-27(21)25(28)22-6-5-13-33-22/h5-10,13-15,21H,4,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJEOUIBWFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the tetrahydroisoquinoline core using furan-2-carbonyl chloride in the presence of a base.

    Attachment of the benzoate ester: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its tetrahydroisoquinoline core.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Discussion of Structural Impact on Function

  • Furan-2-carbonyl vs. Benzoyl Groups : The furan ring’s oxygen atom may engage in hydrogen bonding with target proteins, differing from the purely hydrophobic interactions of benzoyl groups .
  • 6,7-Dimethoxy Substitution : This motif is conserved across analogs, suggesting its role in binding to receptors (e.g., orexin-1 or BCRP) through methoxy-oxygen interactions .
  • Ester Linkers : Ethyl/methyl benzoate esters influence pharmacokinetics; ethyl groups delay hydrolysis, prolonging half-life compared to methyl esters .

Biological Activity

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate (CAS Number: 449766-41-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27NO7C_{26}H_{27}NO_7. The compound features a tetrahydroisoquinoline core with multiple methoxy and carbonyl substituents that may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the structure could enhance the electron-donating ability of the compound, thus contributing to its potential as an antioxidant agent. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related isoquinoline derivatives. For instance, compounds structurally analogous to this compound have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715.0Apoptosis
Compound BA54910.5Cell cycle arrest
Ethyl 4...TBDTBDTBD

Cholinesterase Inhibition

The compound's structural features suggest potential inhibition of cholinesterase enzymes. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's. Inhibitors of cholinesterase can increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and carbonyl groups may yield derivatives with improved potency and selectivity.

Key Findings from SAR Studies

  • Methoxy Groups : The presence of multiple methoxy groups is associated with increased lipophilicity and improved cellular uptake.
  • Furan Ring : The furan moiety may contribute to enhanced interaction with biological targets due to its electron-rich nature.
  • Tetrahydroisoquinoline Core : This scaffold is known for its diverse pharmacological activities; modifications can lead to varied biological profiles.

Case Studies

A number of case studies highlight the efficacy of similar compounds in preclinical settings:

  • Study on Anticancer Activity : A derivative with a tetrahydroisoquinoline backbone demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
  • Neuroprotective Effects : Another study reported that a structurally related compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal death.

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